molecular formula C31H29N3O3 B11061312 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide

Cat. No.: B11061312
M. Wt: 491.6 g/mol
InChI Key: AXCPYXJEYFFRLI-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl and phenyl groups attached to a diazacyclopenta[CD]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide typically involves multiple steps. One common method includes the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced using agents like NaBH4.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can lead to the formation of corresponding alcohols.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and a diazacyclopenta[CD]azulene core. This structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C31H29N3O3

Molecular Weight

491.6 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C31H29N3O3/c1-36-24-15-11-21(12-16-24)27-20-34-29(30(35)32-23-8-4-3-5-9-23)28(22-13-17-25(37-2)18-14-22)26-10-6-7-19-33(27)31(26)34/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,35)

InChI Key

AXCPYXJEYFFRLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=O)NC6=CC=CC=C6

Origin of Product

United States

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